

commercial availability of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B1332972

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An In-depth Technical Guide to **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**, a critical reagent in modern organic synthesis and medicinal chemistry. This document details its commercial availability, physicochemical properties, key applications, and detailed experimental protocols.

Commercial Availability

2-Fluoro-5-(trifluoromethyl)phenylboronic acid is readily available from a variety of chemical suppliers, ensuring a stable supply chain for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse experimental needs.

Supplier	Purity	Available Quantities
Sigma-Aldrich	Information not specified	Discontinued, contact for assistance
CymitQuimica	97%	1g, 5g, 10g, 25g, 100g[1]
Chem-Impex	98 - 105%	1g, 5g[2]
Frontier Specialty Chemicals	Information not specified	Contact for sizing
TCI Chemicals	Information not specified	1g, 5g[3]

Physicochemical and Structural Data

A thorough understanding of the compound's properties is essential for its effective application in synthesis.

Property	Value
CAS Number	352535-96-7[2]
Molecular Formula	C ₇ H ₅ BF ₄ O ₂ [1][2]
Molecular Weight	207.92 g/mol [2]
Appearance	White to off-white crystalline powder[2]
Melting Point	104-109 °C
InChI Key	KUHVVLFACTMTYGR-UHFFFAOYSA-N[1]
SMILES String	OB(O)c1cc(ccc1F)C(F)(F)F

Core Applications in Synthesis and Drug Discovery

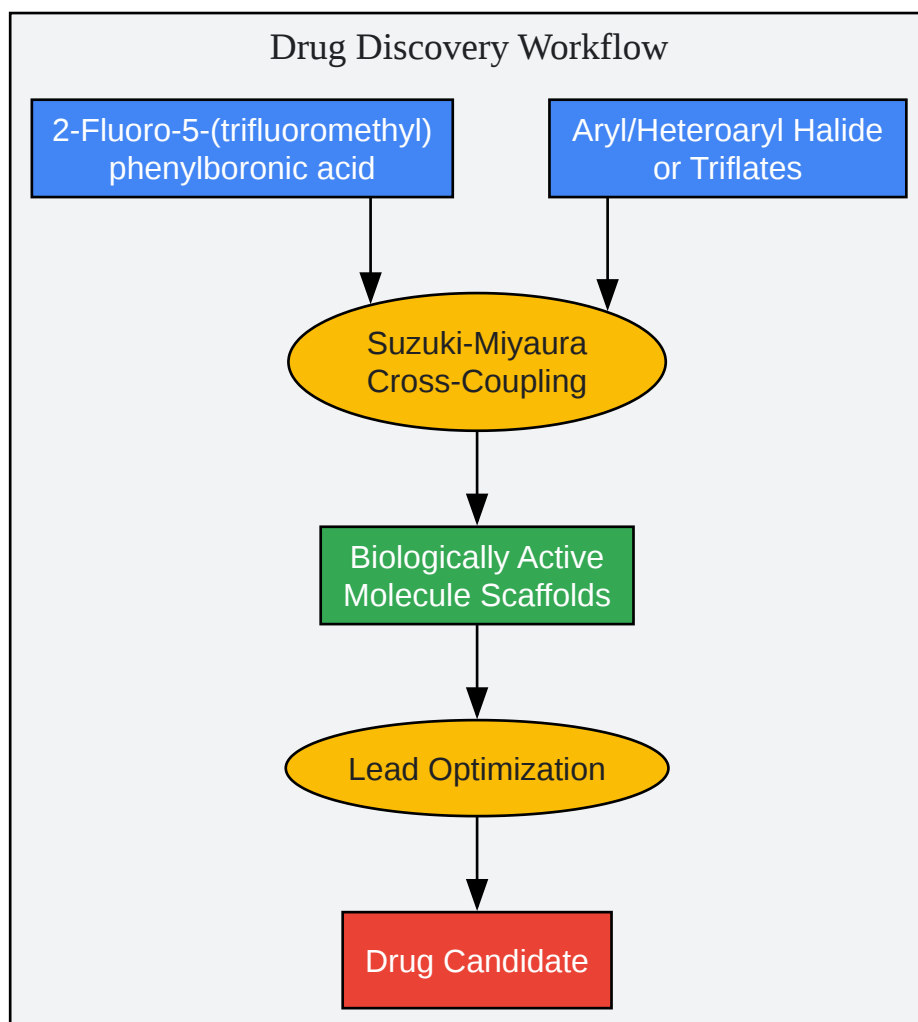
2-Fluoro-5-(trifluoromethyl)phenylboronic acid is a versatile building block, primarily utilized for its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the compound's reactivity and the properties of the resulting molecules. [2][4] In drug discovery, the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. [4][5][6]

Key applications include:

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of biologically active compounds. [2][7]
- **Antitumor Agents:** It is used in the preparation of inhibitors of kinesin spindle protein (KSP), which are being investigated as potential antitumor agents. [8]
- **Agrochemicals:** This boronic acid derivative is a valuable building block in the development of new agrochemicals. [2]
- **Advanced Materials:** Its unique electronic properties make it suitable for applications in advanced materials and sensor technology. [2]

The logical workflow for utilizing this compound in a drug discovery context is illustrated below.



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Caption: Role as a building block in drug discovery.

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using **2-Fluoro-5-(trifluoromethyl)phenylboronic acid**. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

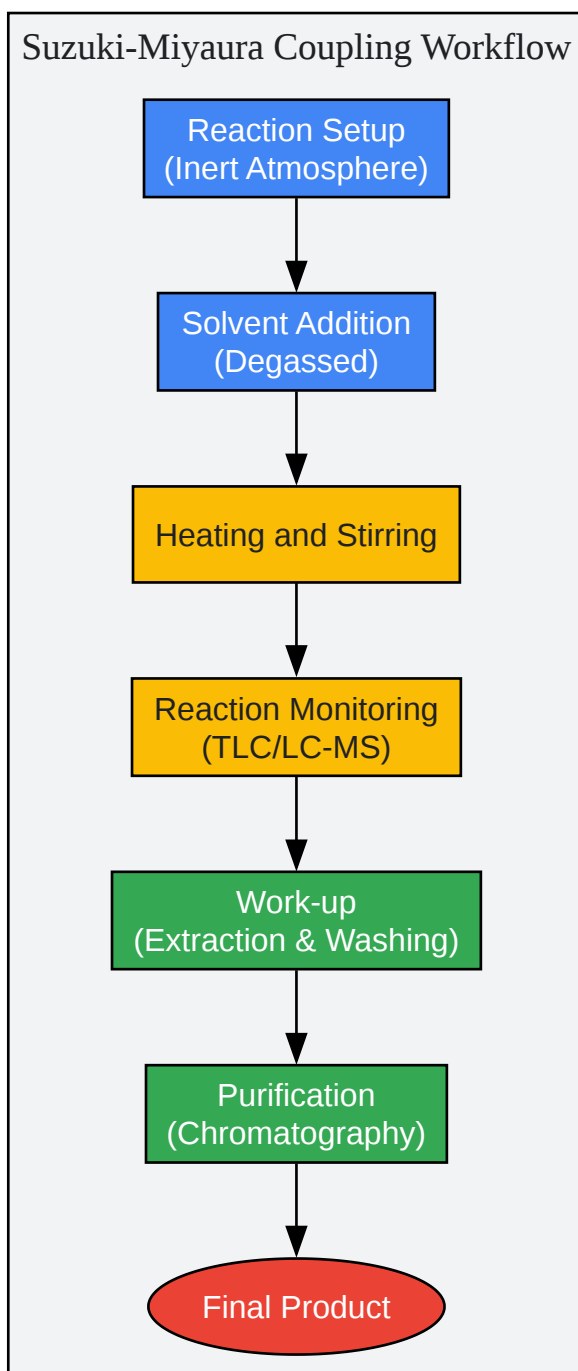
General Procedure for Suzuki-Miyaura Coupling:

- **Reaction Setup:** In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 mmol), **2-Fluoro-5-(trifluoromethyl)phenylboronic acid** (1.2-

1.5 mmol), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.02-0.05 mmol), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2.0-3.0 mmol).[9]

- Solvent Addition: Add a degassed solvent, such as a mixture of toluene, dioxane, or DMF with water.[9]
- Reaction Conditions: Heat the mixture to the appropriate temperature (typically between 60-110 °C) and stir for the required time (ranging from 3 to 12 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).[9]
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to yield the desired biaryl product.[9]

The general workflow for this experimental procedure is depicted below.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

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- To cite this document: BenchChem. [commercial availability of 2-Fluoro-5-(trifluoromethyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332972#commercial-availability-of-2-fluoro-5-trifluoromethyl-phenylboronic-acid]

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